2-(4-methoxyphenoxy)-N-propylacetamide
Description
2-(4-Methoxyphenoxy)-N-propylacetamide is an acetamide derivative characterized by a methoxyphenoxy group attached to the acetamide backbone via a methylene bridge, with an N-propyl substitution. The methoxyphenoxy moiety confers unique electronic and steric properties, influencing its solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-8-13-12(14)9-16-11-6-4-10(15-2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRUBMUVXCIHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-propylacetamide typically involves the reaction of 4-methoxyphenol with propylamine in the presence of an acylating agent. One common method involves the use of acetic anhydride as the acylating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenoxy-N-propylacetamide.
Reduction: Formation of 2-(4-methoxyphenoxy)-N-propylamine.
Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenoxy)-N-propylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a selective inhibitor of certain biological pathways.
Medicine: Explored for its potential therapeutic effects, including its role as a modulator of specific receptors.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-propylacetamide involves its interaction with specific molecular targets. It is known to bind to certain receptors, modulating their activity and influencing various biological pathways. For example, it may act as a competitive inhibitor of enzymes involved in metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s structural analogs differ in substituent groups, chain length, and heterocyclic components, which critically impact their chemical and biological behavior. Key comparisons include:
| Compound Name | Substituents/Modifications | Key Structural Differences | Reference |
|---|---|---|---|
| 2-((4-Ethoxyphenyl)amino)-N-propylacetamide | Ethoxy group instead of methoxy; amino linkage | Reduced electron-donating effect vs. methoxy | |
| 2-(4-Chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide | Chlorophenoxy group; branched alkyl chain | Increased lipophilicity; altered steric hindrance | |
| 2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide | Thiazole ring; sulfanyl linkage | Enhanced π-π stacking potential; redox activity | |
| N-(4-Methyl-phenyl)-2-(propylamino)propanamide hydrochloride | Simpler acetamide backbone; propylamino group | Reduced aromatic interactions; higher polarity |
Physicochemical Properties
Variations in functional groups significantly alter solubility, molecular weight, and logP values:
| Compound Name | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| 2-(4-Methoxyphenoxy)-N-propylacetamide* | ~265.3 | 2.1 | 0.8 (aqueous) | - |
| 2-((4-Ethoxyphenyl)amino)-N-propylacetamide | 280.3 | 2.4 | 0.5 (aqueous) | |
| 2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide | 244.4 | 1.8 | 1.2 (DMSO) | |
| N-(4-Methyl-phenyl)-2-(propylamino)propanamide hydrochloride | 256.8 | 1.5 | 3.0 (aqueous) |
*Estimated based on structural analogs.
Key Insight : The methoxy group improves aqueous solubility compared to ethoxy derivatives, while thiazole-containing analogs exhibit higher solubility in organic solvents due to hydrophobic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
